![molecular formula C12H8FNO3 B6367726 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261939-03-0](/img/structure/B6367726.png)
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine (2-FCPH) is a chemical compound with a molecular formula of C9H7FO3. It is a white, crystalline solid with a melting point of 165-169°C. 2-FCPH has a variety of applications in organic synthesis and scientific research.
Scientific Research Applications
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of copper ions in aqueous solutions. It has also been used as a fluorescent probe for the detection of nitric oxide in cells. Additionally, it has been used as a fluorescent probe for the detection of hydrogen peroxide in cells.
Mechanism of Action
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is a fluorescent probe that is used to detect certain molecules in cells. It binds to the target molecule and emits fluorescence when it is excited by a specific wavelength of light. This allows researchers to detect the presence of the target molecule in cells.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has been used to detect certain molecules in cells, but its biochemical and physiological effects on cells and organisms are not yet fully understood. Further research is needed to determine the biochemical and physiological effects of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% in cells and organisms.
Advantages and Limitations for Lab Experiments
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also highly sensitive and selective for the target molecules it is used to detect. However, it is important to note that 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is not very stable in solution and can degrade over time. Additionally, it can be difficult to distinguish the fluorescence signal from background noise.
Future Directions
There are several potential future directions for research on 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%. One potential direction is to investigate the biochemical and physiological effects of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% in cells and organisms. Additionally, researchers could investigate more efficient methods for synthesizing 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%. Another potential direction is to develop more stable fluorescent probes that could be used to detect target molecules in cells. Finally, researchers could investigate ways to improve the sensitivity and selectivity of 2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% for the target molecules it is used to detect.
Synthesis Methods
2-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% is synthesized by a three-step reaction starting from 2-fluorobenzoic acid. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to give 2-chloro-2-fluorobenzoic acid. The second step involves the reaction of 2-chloro-2-fluorobenzoic acid with pyridine to give 2-(5-carboxypyridin-2-yl)benzoic acid. The third and final step involves the reaction of 2-(5-carboxypyridin-2-yl)benzoic acid with sodium hydroxide to give 2-(5-carboxy-2-fluorophenyl)-3-hydroxypyridine.
properties
IUPAC Name |
4-fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-3-7(12(16)17)6-8(9)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCGILVVDYBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682976 |
Source
|
Record name | 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid | |
CAS RN |
1261939-03-0 |
Source
|
Record name | 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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